1H-Pyrrole-1-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrol-1-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-6-3-1-2-4-6/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCMJHIERYINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338399 | |
| Record name | 1H-Pyrrole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92776-61-9 | |
| Record name | 1H-Pyrrole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 1h Pyrrole 1 Methanol
Direct Synthesis of 1H-Pyrrole-1-methanol
The direct formation of this compound can be achieved through several strategic approaches, primarily involving the reduction of N-1 carbonyl precursors or the direct N-alkylation of the pyrrole (B145914) ring.
N-Alkylation and N-Functionalization Strategies for Pyrrole Ring Systems
The most direct and common synthesis of this compound is the N-hydroxymethylation of pyrrole using formaldehyde (B43269). vulcanchem.com This reaction is a specific instance of N-alkylation, where the pyrrole anion or neutral pyrrole attacks the electrophilic carbon of formaldehyde. The reaction can be catalyzed by either acid or base. vulcanchem.com Optimized conditions often involve using solvents like methanol (B129727) or ethanol (B145695) at temperatures ranging from 25–60°C, which can achieve yields between 60–80%. vulcanchem.com Careful control over stoichiometry and reaction time is necessary to minimize side reactions such as over-alkylation or polymerization. vulcanchem.com Studies on the co-oligomerization of formaldehyde and pyrrole have shown that acidic conditions can lower the kinetic barriers for C-C bond formation, favoring the addition of formaldehyde to the α-carbon of pyrrole. nih.gov
| Reagents | Catalyst/Conditions | Solvent | Yield | Reference |
| Pyrrole, Formaldehyde | Acid or Base | Methanol/Ethanol | 60-80% | vulcanchem.com |
| Pyrrole, Formaldehyde | Oxalic Acid, 90°C | DMSO | ~40% | rsc.org |
| Pyrrole, Aqueous Formalin | Acetic Acid | Acetic Acid | - | iust.ac.ir |
Synthesis of Complex this compound Derivatives
The this compound scaffold is a valuable starting point for creating more complex and functionally diverse molecules through modifications of the hydroxymethyl group or the pyrrole ring itself.
Functionalization and Modification of the N-Hydroxymethyl Moiety
The N-hydroxymethyl group of this compound is a reactive handle that can be readily modified. A common transformation is esterification. For example, the hydroxymethyl group can be acetylated with acetic anhydride (B1165640) to form the corresponding ester. vulcanchem.com This moiety can also undergo etherification to produce N-alkoxymethyl derivatives. For instance, N-benzyloxymethyl groups have been used as protective groups for the pyrrole nitrogen; these can be cleaved under specific conditions to reveal the N-hydroxymethyl derivative. cdnsciencepub.com The hydroxyl group can also be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions, further expanding the synthetic utility of the scaffold.
| Reaction Type | Reagent | Product Type | Reference |
| Esterification | Acetic Anhydride | N-Acetoxymethylpyrrole | vulcanchem.com |
| Etherification | Benzyl Bromide, Base | N-Benzyloxymethylpyrrole | cdnsciencepub.com |
| Cleavage of Ether | Aluminum Chloride or Hydrogenolysis | N-Hydroxymethylpyrrole derivative | cdnsciencepub.com |
| Loss of Formaldehyde | Benzyltrimethylammonium hydroxide | N-unsubstituted pyrrole | cdnsciencepub.com |
Regioselective Functionalization of the Pyrrole Ring (e.g., C-2, C-3, C-4, C-5)
The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. ksu.edu.saksu.edu.sa The N-hydroxymethyl group acts as an electron-donating group through resonance, directing incoming electrophiles primarily to the α-positions (C-2 and C-5). vulcanchem.comksu.edu.saorganicchemistrytutor.com This regioselectivity allows for controlled functionalization of the pyrrole core. If the α-positions are occupied, substitution may occur at the β-positions (C-3 and C-4). rsc.org
Common electrophilic substitution reactions include:
Halogenation: Using reagents like N-halosuccinimides can introduce halogen atoms at the α-positions. iust.ac.ir
Acylation: Friedel-Crafts acylation can introduce acyl groups, though conditions must be chosen carefully. iust.ac.irrsc.org The Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a classic method for formylating pyrroles, typically at the C-2 position. uobabylon.edu.iq
Sulfonation: Treatment with sulfonyl chlorides can yield sulfonated derivatives. vulcanchem.com
| Reaction Type | Reagent(s) | Position(s) | Product Example | Reference |
| Halogenation | N-Bromosuccinimide (NBS) | C-2, C-5 | 2,5-Dibromo-1H-pyrrole-1-methanol | iust.ac.ir |
| Vilsmeier-Haack | DMF, POCl₃ | C-2 | 2-Formyl-1H-pyrrole-1-methanol | uobabylon.edu.iq |
| Friedel-Crafts Acylation | Acetic Anhydride, 200°C | C-2 | 2-Acetyl-1H-pyrrole-1-methanol | iust.ac.ir |
| Sulfonation | Sulfonyl Chloride | C-2, C-5 | 2-Sulfonyl-1H-pyrrole-1-methanol | vulcanchem.com |
Multi-Component Reaction Approaches to Pyrrole-Based Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex heterocyclic scaffolds in a single step. acs.orgmdpi.com Several MCRs are employed for the synthesis of N-substituted pyrroles, which can be adapted to produce derivatives of this compound.
The Paal-Knorr synthesis is a cornerstone method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comresearchgate.netrsc.orgtandfonline.com To generate a this compound derivative, an amine precursor containing a protected hydroxyl group, such as O-benzyl-hydroxylamine or aminoethanol, could be used. This reaction is often catalyzed by acids or metal salts and can even proceed under solvent-free conditions. mdpi.comrsc.orgorganic-chemistry.org
Other MCRs, such as those reacting α-hydroxyketones, oxoacetonitriles, and primary amines, provide a general and practical entry to highly functionalized N-substituted pyrroles. mdpi.comnih.gov By choosing a primary amine with a masked or protected hydroxymethyl function, these reactions can be strategically employed to build complex pyrrole scaffolds containing the N-CH₂OH motif.
| MCR Type | Key Components | Catalyst/Conditions | Relevance to Target Scaffold | Reference |
| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | Acidic catalyst (e.g., FeCl₃, β-cyclodextrin) or catalyst-free | Use of an amino alcohol as the amine component | organic-chemistry.orgrhhz.net |
| Zinc-catalyzed MCR | Propargylic Acetate, Enoxysilane, Primary Amine | Zinc(II) Chloride | Builds substituted pyrrole ring with N-substituent from amine | rsc.org |
| Yb-catalyzed MCR | Furfural, 1,3-Diketone, Primary Amine | Ytterbium(III) triflate (Yb(OTf)₃) | Forms diketone-linked N-substituted pyrroles | acs.org |
| Copper-catalyzed MCR | Aldehyde, Ketone, Alkyl Isocyanoacetate | Copper catalyst | [3+2] cycloaddition to form trisubstituted pyrroles | rsc.org |
Catalytic and Green Chemistry Principles in this compound Synthesis
The imperative to develop environmentally benign and efficient chemical processes has driven innovation in the synthesis of pyrrole derivatives. Green chemistry principles, such as the use of catalysts, alternative energy sources like microwaves, and the reduction or elimination of solvents, are central to these modern methodologies.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction and functionalization of heterocyclic compounds, including the pyrrole nucleus. Catalysts based on metals like palladium, rhodium, copper, and iron have been extensively used for creating the pyrrole ring through various cyclization and condensation reactions. researchgate.netthieme-connect.debeilstein-journals.org For instance, the Paal-Knorr synthesis, a classic method for preparing pyrroles, can be catalyzed by transition metal complexes, often under milder conditions than traditional acid catalysis. rsc.org
Furthermore, transition metals are instrumental in the direct functionalization of the pyrrole ring through C-H activation, allowing for the introduction of substituents at specific positions. researchgate.net This approach avoids the need for pre-functionalized starting materials, thus increasing atom economy. While these catalytic systems are well-established for the formation and C-H functionalization of the pyrrole scaffold, their specific application for the direct N-hydroxymethylation of pyrrole to form this compound is not extensively documented in current literature. The primary synthetic route to this compound remains the direct reaction of pyrrole with formaldehyde, typically under acidic or basic conditions without the use of transition metal catalysts. vulcanchem.com
Research into the catalytic C-H hydroxymethylation of other N-heterocycles using transition metals like manganese and ruthenium with paraformaldehyde as the C1 source is an active area. researchgate.net These studies provide a foundation for future exploration into the transition metal-catalyzed N-hydroxymethylation of pyrrole.
Table 1: Examples of Transition Metal-Catalyzed Pyrrole Synthesis and Functionalization (General)
| Catalyst Type | Reaction Type | Substrates | Product Type | Reference |
| Iron(III) chloride | Paal-Knorr Condensation | Amines, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | beilstein-journals.org |
| Copper(II) chloride | Clauson-Kaas Synthesis | Amines, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | beilstein-journals.org |
| Rhodium(II) acetate | Cycloaddition | Diazo compounds, alkynes | Polysubstituted pyrroles | researchgate.net |
| Palladium(II) acetate | C-H Activation/Coupling | Pyrrole derivatives, aryl halides | C-Aryl pyrroles | uninsubria.it |
| Zinc(II) iodide | Cycloisomerization | N-propargyl pyrroles | Pyrrolo[1,2-a]azepines | researchgate.net |
This table illustrates the general application of transition metal catalysis in pyrrole chemistry, as direct catalytic N-hydroxymethylation of pyrrole to this compound is not widely reported.
In alignment with green chemistry principles, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have emerged as powerful techniques for the synthesis of heterocyclic compounds, including pyrrole derivatives.
Microwave-Assisted Synthesis:
Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity by providing rapid and uniform heating. nih.govbspublications.net While specific studies detailing the microwave-assisted synthesis of this compound from pyrrole and formaldehyde are limited, the synthesis of other hydroxymethylated and N-substituted pyrroles has been successfully achieved using this technology. For instance, the microwave-assisted synthesis of substituted pyrrole-3-methanols has been reported, demonstrating the feasibility of using microwave energy for reactions involving the introduction of a hydroxymethyl group to the pyrrole scaffold. researchgate.net Similarly, microwave-assisted Paal-Knorr reactions have been employed for the rapid synthesis of N-substituted pyrroles. bspublications.netresearchgate.net These examples suggest that a microwave-assisted approach could be a viable and efficient alternative to conventional heating for the synthesis of this compound. The use of polar solvents, which absorb microwave energy effectively, or performing the reaction on a solid support can further enhance the efficiency of MAOS. rsc.orgbspublications.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrrole Derivatives
| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
| N-substituted pyrrole synthesis | Reflux, 2-12 h | 70-85% | 100-150°C, 5-30 min | 85-95% | acs.orguc.pt |
| Multicomponent pyrrole synthesis | Reflux in ethanol, 6-24 h | 60-80% | 120°C, 10 min | 80-92% | rsc.org |
| Paal-Knorr synthesis of bis-pyrroles | Acetic acid, reflux, 4 h | 75% | 150°C, 15 min | 88% | uc.pt |
Solvent-Free Methodologies:
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst or support. researchgate.net The synthesis of N-substituted pyrroles via the Paal-Knorr reaction has been successfully demonstrated under solvent-free conditions, often with the aid of a solid acid catalyst like silica-supported sulfuric acid or an inorganic salt catalyst. beilstein-journals.org These reactions can proceed at room temperature or with gentle heating, offering a simple and environmentally friendly route to pyrrole derivatives. For the synthesis of this compound, a solvent-free approach would involve the direct reaction of pyrrole with paraformaldehyde, potentially with a solid acid or base catalyst to facilitate the reaction. This methodology offers advantages in terms of reduced waste, simplified work-up procedures, and lower energy consumption.
Table 3: Examples of Solvent-Free Synthesis of N-Substituted Pyrroles
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2,5-Hexanedione, Aniline | Trichloroacetic acid, room temp, 5 min | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 94% | vulcanchem.com |
| 2,5-Hexanedione, various amines | L-tryptophan, 70°C, 1-2 h | N-substituted 2,5-dimethylpyrroles | 86-97% | rsc.org |
| Acetonylacetone, primary amines | Alumina (Catapal 200), 60°C, 45 min | N-substituted 2,5-dimethylpyrroles | 73-96% | acs.org |
| 1,3-Dicarbonyls, amines, aldehydes, nitromethane | Chitosan, microwave, 4-7 h | Polysubstituted pyrroles | 76-91% | rsc.org |
This table showcases the utility of solvent-free conditions for the synthesis of various N-substituted pyrroles, providing a model for the potential green synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 1h Pyrrole 1 Methanol
Electrophilic and Nucleophilic Reaction Pathways of the Pyrrole (B145914) Ring System
The pyrrole ring is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. Conversely, under certain conditions, pyrrole derivatives can undergo nucleophilic reactions.
Electrophilic Substitution Reactivity (e.g., Nitration, Sulfonation, Acylation)
The pyrrole ring readily undergoes electrophilic substitution, primarily at the C2 and C5 positions (the α-positions). The N-hydroxymethyl group, through its electron-donating resonance effects, further activates the ring towards electrophilic attack at these sites. vulcanchem.com
Common electrophilic substitution reactions include:
Sulfonation: Treatment of 1H-Pyrrole-1-methanol with sulfonyl chlorides results in the formation of sulfonated derivatives. vulcanchem.com
Acylation: The reaction with acetic anhydride (B1165640) can lead to the formation of esters by acetylating the hydroxymethyl group. vulcanchem.com While direct acylation of the pyrrole ring is a common reaction for many pyrrole derivatives, the presence of the hydroxyl group in this compound offers a competing reaction site. Standard acylation of pyrrole often yields 2-acetylpyrrole, and for 1-methylpyrrole, a mixture of 2- and 3-acetyl-1-methylpyrrole (B1196023) is formed. orgsyn.org
General Electrophilic Substitution: The inherent nucleophilic character of the pyrrole ring makes it amenable to various electrophilic aromatic substitution reactions. smolecule.comcymitquimica.com
| Reaction | Reagent | Product Type | Ref |
| Sulfonation | Sulfonyl chlorides | Sulfonated pyrrole derivatives | vulcanchem.com |
| Acylation | Acetic anhydride | N-hydroxymethyl group esterification | vulcanchem.com |
Nucleophilic Additions and Substitutions on Pyrrole Derivatives
While less common than electrophilic substitution, the pyrrole ring can undergo nucleophilic reactions, particularly when activated by strong electron-withdrawing groups. For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic aromatic substitution with reagents like piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.org The N-methyl group in this case is crucial as it prevents deprotonation of the ring nitrogen by the basic nucleophiles, which would otherwise deactivate the ring. rsc.org
The introduction of substituents can significantly influence the course of nucleophilic reactions. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates undergo nucleophilic cyclization with hydrazine (B178648), leading to different products depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org
Transformations and Derivatizations of the N-Hydroxymethyl Group
The N-hydroxymethyl group is a versatile functional handle that can be readily transformed into other functional groups, further expanding the synthetic utility of this compound.
Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of the N-hydroxymethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid. For instance, the oxidation of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, a related compound, can transform the hydroxymethyl group into a carboxylic acid. Similarly, 3-(hydroxyalkyl)pyrrole derivatives can be oxidized to give 3-acylpyrrole derivatives. orgsyn.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
| Starting Material | Oxidizing Agent | Product | Ref |
| 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | Not specified | Corresponding carboxylic acid | |
| 3-(1-hydroxyethyl)-1-methylpyrrole | Not specified | 3-acetyl-1-methylpyrrole | orgsyn.org |
Substitution Reactions at the N-Linked Carbon Center
The N-linked carbon of the hydroxymethyl group is susceptible to substitution reactions. This reactivity is central to the role of this compound as a synthetic intermediate. For example, N-protected 2-hydroxymethylpyrroles can be transformed into di- and tripyrroles. thieme-connect.com
Intramolecular and Intermolecular Cyclization Reactions of this compound Derivatives
Derivatives of this compound can participate in various cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions can be either intramolecular or intermolecular in nature.
For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives can undergo intramolecular cyclization. beilstein-journals.org These reactions can be triggered by either nucleophilic or electrophilic activation of the alkyne. Nucleophilic cyclization with hydrazine can lead to pyrrolopyrazinone or pyrrolotriazinone derivatives. beilstein-journals.orgmetu.edu.tr Electrophilic cyclization, for example with iodine, can yield pyrrolooxazinone derivatives. beilstein-journals.orgmetu.edu.tr
The construction of pyrrolobenzoxazepine rings has been achieved through the metalation and subsequent electrophilic substitution of N-(2-hydroxymethylphenyl)pyrrole, highlighting an intramolecular cyclization strategy. researchgate.net Furthermore, tandem three-component reactions involving tryptamine, ninhydrin, and a 1,3-dicarbonyl compound can lead to complex fused pyrrole systems through a series of intermolecular reactions followed by intramolecular cyclization. nih.gov
| Reactant(s) | Reagent/Condition | Product Type | Ref |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | Pyrrolopyrazinones, Pyrrolotriazinones | beilstein-journals.orgmetu.edu.tr |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Iodine | Pyrrolooxazinones | beilstein-journals.orgmetu.edu.tr |
| N-(2-Hydroxymethylphenyl)pyrrole | Metalation, Electrophilic substitution | Pyrrolobenzoxazepine | researchgate.net |
| Tryptamine, Ninhydrin, 1,3-Dicarbonyl compound | Ethanol (B145695), room temperature | Indeno[1,2-b]pyrrole derivatives | nih.gov |
Polymerization Studies and Kinetics of N-Substituted Pyrroles
The polymerization of pyrrole and its derivatives has been a subject of extensive research, leading to the development of conductive polymers with diverse applications. The introduction of a substituent on the nitrogen atom of the pyrrole ring significantly influences the polymerization process and the properties of the resulting polymer. This section focuses on the polymerization studies and kinetics of N-substituted pyrroles, with a particular emphasis on this compound.
The polymerization of pyrrole monomers, whether through chemical or electrochemical methods, generally proceeds via an oxidative mechanism. The process is initiated by the oxidation of the monomer to form a radical cation. techno-press.orgmdpi.com Subsequently, two radical cations couple, typically at the α-positions (C2 and C5), which are the most electron-rich sites. This is followed by deprotonation to form a neutral dimer. techno-press.org The dimer has a lower oxidation potential than the monomer, meaning it is more easily oxidized. The process of oxidation, coupling, and deprotonation continues, leading to the propagation of the polymer chain. techno-press.org
The nature of the substituent on the nitrogen atom (the N-substituent) profoundly affects this process. Factors such as steric hindrance, electronic effects, and the potential for side reactions introduced by the substituent can alter the kinetics and success of the polymerization. mdpi.comresearchgate.net For instance, N-substitution is known to increase the oxidation potential of the monomer compared to unsubstituted pyrrole. researchgate.net This makes the initial oxidation step more difficult. Furthermore, the presence of a bulky group on the nitrogen atom can sterically hinder the coupling of radical cations, slowing down or even preventing polymerization. mdpi.comresearchgate.net
In the case of this compound, the N-substituent is a hydroxymethyl group (-CH₂OH). While specific experimental kinetic data such as reaction rate constants for the homopolymerization of this compound are not extensively documented in the literature, theoretical and comparative studies provide significant insights. The presence of the hydroxymethyl group introduces both electronic and steric effects, and the hydroxyl functional group itself can participate in side reactions. Some studies have noted that N-(hydroxyl alkyl) substituents can lead to poor polymerization results, hypothesizing that this may be due to the internal nucleophilic capture of the generated cation radical by the hydroxyl group, leading to cyclization rather than polymerization.
Theoretical investigations using quantum mechanical calculations have been employed to predict the properties of polymers derived from this compound. researchgate.net These studies analyze oligomers of increasing length to extrapolate the properties of the infinite polymer chain. Such calculations provide valuable data on electronic properties like ionization potential and energy band gaps, which are crucial for understanding the potential conductivity of the polymer. researchgate.net
A comparative analysis with other N-substituted pyrroles is essential to contextualize the behavior of this compound. For example, the polymerization of N-methylpyrrole and N-phenylpyrrole has been well-studied. The introduction of these substituents raises the oxidation potential of the polymer and generally decreases the conductivity of the resulting material compared to unsubstituted polypyrrole. researchgate.net The increase in the steric bulk of the N-alkyl substituent further impedes polymerization and reduces the conductivity of the polymer film.
The table below presents comparative electrochemical data for several N-substituted polypyrroles, illustrating the impact of the substituent.
| Monomer | Polymer Oxidation Potential (E₀ vs. SSCE) | Resulting Polymer Conductivity |
| Pyrrole | -220 mV | High |
| N-methylpyrrole | +480 mV | Reduced |
| N-phenylpyrrole | +600 mV | Reduced |
| N-alkylpyrroles (general) | +450 to +640 mV | Reduced, decreases with chain length |
This table compiles data from various studies to show general trends. researchgate.net
While the homopolymerization of N-hydroxyalkyl pyrroles is challenging, they have been successfully incorporated into polymer chains via copolymerization with unsubstituted pyrrole. researchgate.net For example, copolymers of pyrrole and N-(hydroxypropyl)pyrrole have been prepared electrochemically. The resulting copolymers exhibit properties that are intermediate between those of the respective homopolymers, and their physical and electrochemical characteristics can be tuned by varying the concentration ratio of the monomers in the feed solution. researchgate.net
Theoretical calculations have provided specific predictions for the electronic properties of poly(this compound). These values are critical for assessing its potential as a material for organic electronics.
| Property | Extrapolated Value for Polymer | Method |
| Ionization Potential | 3.80 eV | Theoretical Calculation |
| Band Gap | 2.91 eV | Theoretical Calculation |
This table presents data extrapolated from quantum mechanical calculations on oligomers of this compound. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation Research of 1h Pyrrole 1 Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 1H-Pyrrole-1-methanol and its derivatives. It provides detailed information about the atomic connectivity and spatial arrangement of the molecule.
High-Resolution 1H and 13C NMR Techniques for Complex Spin Systems
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The aromatic pyrrole (B145914) ring and the N-substituted hydroxymethyl group create a distinct set of signals.
In ¹H NMR, the protons on the pyrrole ring typically appear as multiplets due to spin-spin coupling. The protons at positions 2 and 5 (α-protons) are electronically equivalent in the parent pyrrole, as are the protons at positions 3 and 4 (β-protons). However, substitution on the nitrogen atom can influence this symmetry. For this compound, the pyrrole protons are expected in the range of δ 6.2–6.8 ppm. vulcanchem.com The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group typically resonate between δ 4.5 and 5.0 ppm, while the hydroxyl proton (-OH) signal is a broad singlet whose position is dependent on concentration and solvent. vulcanchem.com
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the pyrrole ring show characteristic chemical shifts, with the α-carbons appearing at a different field than the β-carbons. The hydroxymethyl carbon provides a key signal for identifying the N-substituent. For many pyrrole derivatives, ¹³C NMR signals are essential for confirming the carbon skeleton. redalyc.org Studies on various N-substituted pyrroles show that the chemical shifts are sensitive to the nature of the substituent on the nitrogen atom. researchgate.netaip.org
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H-2, H-5 | ¹H | ~6.8 | Triplet | α-protons of the pyrrole ring |
| H-3, H-4 | ¹H | ~6.2 | Triplet | β-protons of the pyrrole ring |
| -CH₂- | ¹H | ~4.5 - 5.0 | Singlet | Methylene protons of the hydroxymethyl group vulcanchem.com |
| -OH | ¹H | Variable | Broad Singlet | Hydroxyl proton, position is solvent/concentration dependent |
| C-2, C-5 | ¹³C | ~120 | - | α-carbons of the pyrrole ring |
| C-3, C-4 | ¹³C | ~108 | - | β-carbons of the pyrrole ring |
| -CH₂OH | ¹³C | ~70-75 | - | Methylene carbon of the hydroxymethyl group |
Note: Exact chemical shifts can vary based on the solvent and experimental conditions. pitt.eduepfl.ch
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment establishes correlations between spin-coupled protons. For a derivative of this compound, COSY would show cross-peaks between adjacent protons on the pyrrole ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the definitive assignment of the ¹³C signals for each protonated carbon in the pyrrole ring and the hydroxymethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY can be used to determine the relative orientation of substituents on a pyrrole ring. mdpi.comresearchgate.net
Quantitative NMR Applications in Reaction Monitoring
Quantitative NMR (qNMR) is a valuable method for monitoring the progress of reactions involving this compound without the need for chromatographic separation. By integrating the signals of reactants and products against a known internal standard, their concentrations can be determined over time.
Research has shown that NMR can be effectively used to monitor reactions of pyrrole, such as its oxidation with ozone, by identifying and quantifying the various transformation products formed. rsc.orgrsc.org Similarly, the formation of N-substituted pyrroles from pyrones and amines has been successfully monitored using ¹H NMR analysis of the crude reaction mixture, allowing for the determination of analytical yields. polimi.itresearchgate.net This approach could be directly applied to track the synthesis of this compound from pyrrole and formaldehyde (B43269) or to follow its subsequent conversion into more complex derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.
The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200–3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. vulcanchem.com The C-H stretching vibrations of the pyrrole ring typically appear just above 3100 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found below 3000 cm⁻¹. Other important bands include the C=C stretching of the pyrrole ring around 1500-1600 cm⁻¹ and the C-N stretching vibrations between 1200–1300 cm⁻¹. vulcanchem.com The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.
Experimental and computational studies on pyrrole and its derivatives have provided detailed assignments of their vibrational modes. researchgate.netnih.govacs.org For instance, studies on pyrrole complexes with water and methanol (B129727) highlight shifts in the N-H (or O-H) stretching frequencies upon hydrogen bond formation, an interaction highly relevant for this compound. acs.org
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3200–3400 (broad) | O-H stretch | Hydroxyl (-OH) | vulcanchem.com |
| ~3100 | C-H stretch | Aromatic (Pyrrole) | |
| <3000 | C-H stretch | Aliphatic (-CH₂) | |
| 1500–1600 | C=C stretch | Aromatic (Pyrrole) | |
| 1200–1300 | C-N stretch | Pyrrole Ring | vulcanchem.com |
Raman spectroscopy provides complementary data, particularly for the symmetric vibrations of the pyrrole ring, which may be weak in the IR spectrum. d-nb.info Both IR and Raman can be used to monitor reactions by tracking the disappearance of reactant peaks (e.g., pyrrole N-H stretch) and the appearance of product peaks (e.g., O-H and C-O stretches of this compound).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the π → π* transitions of the aromatic pyrrole ring. Pyrrole itself exhibits strong absorption bands in the ultraviolet region, typically below 220 nm, with weaker transitions at longer wavelengths. capes.gov.brnist.gov
The electronic spectrum of pyrrole and its derivatives has been the subject of extensive experimental and theoretical investigation. aip.orgresearchgate.net The introduction of a hydroxymethyl group on the nitrogen atom is not expected to dramatically shift the main absorption bands, as it is not directly conjugated with the π-system of the ring. However, it can influence the electronic environment and thus cause subtle shifts in the absorption maxima (λmax) and molar absorptivity. Studies on various pyrrole derivatives show absorption maxima that are dependent on the specific substituents and the solvent used. nih.govrsc.orgmdpi.com For example, a derivative, 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid, shows a UV-Vis absorption maximum in methanol, indicating the electronic transitions characteristic of the substituted pyrrole system. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₅H₇NO). rsc.org
In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for pyrrole derivatives are well-documented. nih.gov For this compound, characteristic fragmentation would likely involve:
Loss of the hydroxymethyl group: A prominent fragment may result from the cleavage of the N-CH₂OH bond, leading to a pyrrolyl cation or a related species.
Loss of formaldehyde (CH₂O): Rearrangement followed by the loss of formaldehyde could lead to a fragment corresponding to the pyrrole cation.
Ring fragmentation: The pyrrole ring itself can break apart, yielding smaller charged fragments.
Studies using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) on various substituted pyrroles have shown that the fragmentation pathways are significantly influenced by the nature and position of the substituents. nih.govmdpi.com The analysis of the molecular ion and its fragment ions allows for detailed structural confirmation. redalyc.orgscialert.net
Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₅H₇NO)
| m/z Value | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 97 | [M]⁺ | [C₅H₇NO]⁺ | Molecular Ion |
| 67 | [M - CH₂O]⁺ | [C₄H₅N]⁺ | Loss of formaldehyde |
Theoretical and Computational Chemistry Studies of 1h Pyrrole 1 Methanol
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of molecular modeling, providing a detailed description of the electronic structure of 1H-Pyrrole-1-methanol. These methods allow for the precise calculation of molecular geometries, orbital energies, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and equilibrium geometry of molecules. Theoretical studies on oligomers of N-hydroxymethylpyrrole, the constituent monomer of polymers, have utilized ab initio quantum mechanical calculations to determine their structural and electronic properties. researchgate.net By extrapolating from the data on these oligomers, the influence of the N-hydroxyalkylation on the polypyrrole backbone can be analyzed. researchgate.net
A hypothetical optimized geometry of this compound would involve the determination of the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Atom Pair/Group | Expected Value (Å/°) |
|---|---|---|
| Bond Length | C-C (pyrrole) | ~1.38 - 1.43 |
| C-N (pyrrole) | ~1.37 - 1.39 | |
| N-CH₂ | ~1.45 | |
| C-O | ~1.43 | |
| O-H | ~0.96 | |
| Bond Angle | C-N-C (pyrrole) | ~108 - 110 |
| N-C-C (pyrrole) | ~106 - 108 | |
| N-CH₂-O | ~112 |
| Dihedral Angle | C-N-CH₂-O | Variable (Conformational) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and electronic properties.
Theoretical investigations into polymers of N-hydroxymethylpyrrole have included calculations of HOMO and LUMO energy levels. researchgate.net These studies indicate a linear relationship between the inverse chain length of the oligomers and the HOMO and HOMO-LUMO energy values. researchgate.net For a monomer like this compound, the HOMO energy is indicative of its electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO gap is a measure of the molecule's chemical stability and its resistance to electronic excitation. In studies of various pyrrole (B145914) derivatives, the HOMO-LUMO gap has been shown to be a critical parameter in understanding their electronic transitions and reactivity. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for Pyrrole Derivatives
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrrole Monomer (Illustrative) | -5.5 to -6.0 | -0.5 to 1.5 | 5.0 to 7.5 |
Note: The values for the pyrrole monomer are illustrative. The data for N-hydroxymethylpyrrole oligomers indicates a trend rather than specific values for the monomer.
Ab Initio Methods for Spectroscopic Property Prediction and Benchmarking
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for predicting spectroscopic properties. These methods can be used to calculate NMR chemical shifts and to simulate UV-Vis spectra, providing valuable data for compound characterization.
For pyrrole and its derivatives, ab initio and DFT methods have been successfully applied to predict vibrational spectra (IR and Raman). researchgate.netcapes.gov.br These calculations, when benchmarked against experimental data, allow for a detailed assignment of vibrational modes. researchgate.net Similarly, theoretical predictions of NMR chemical shifts and UV-Vis absorption spectra for pyrrole derivatives have been reported, aiding in their structural elucidation and the understanding of their electronic transitions. nih.goveie.gr While specific ab initio spectroscopic predictions for this compound are not detailed in the available literature, the established methodologies for related compounds could be readily applied.
Table 3: Illustrative Predicted Spectroscopic Data for a Pyrrole Derivative
| Spectroscopic Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (α-H) | ~6.7 ppm |
| ¹H NMR Chemical Shift (β-H) | ~6.1 ppm |
| ¹³C NMR Chemical Shift (α-C) | ~118 ppm |
| ¹³C NMR Chemical Shift (β-C) | ~108 ppm |
Note: This table provides illustrative data based on the parent pyrrole molecule. Actual values for this compound would be influenced by the -CH₂OH substituent.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.
MD simulations have been employed to investigate the pyrolysis mechanisms of pyrrole and to study the dynamic behavior of pyrrole derivatives in various environments. researchgate.net In the context of this compound, MD simulations could be used to understand how the hydroxymethyl group rotates and interacts with the pyrrole ring, as well as how the molecule interacts with solvents or other molecules. Such simulations are crucial for understanding the molecule's behavior in solution and its potential for forming hydrogen bonds. Studies on pyrrole-water complexes have utilized ab initio molecular dynamics to investigate their excited-state dynamics and charge-transfer processes. aip.org
Structure-Reactivity/Property Relationship Modeling via Cheminformatics Approaches
Cheminformatics utilizes computational methods to analyze structure-activity and structure-property relationships (QSAR/QSPR). These approaches are instrumental in predicting the biological activities or physicochemical properties of new molecules based on their structural features.
For various classes of pyrrole derivatives, QSAR studies have been conducted to develop models that correlate their structural descriptors with biological activities, such as enzyme inhibition or antioxidant capacity. mdpi.commdpi.comneliti.combenthamdirect.comacs.org These models often use descriptors derived from quantum chemical calculations, such as orbital energies and electrostatic potentials, to predict the activity of new compounds. mdpi.com While a specific QSAR model for this compound is not available, the principles of cheminformatics could be applied to predict its properties based on its structural similarity to other pyrrole derivatives for which such models exist.
Research Applications of 1h Pyrrole 1 Methanol and Its Derivatives
Applications in Materials Science and Polymer Chemistry
The unique electronic properties of the pyrrole (B145914) moiety make it a fundamental building block for organic functional materials. The ability to introduce substituents at the N-position via the methanol (B129727) group provides a powerful tool for fine-tuning the physical and chemical properties of these materials, leading to applications in electronics, optics, and nanotechnology.
Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high electrical conductivity, environmental stability, and ease of synthesis. nih.govdu.ac.ir Derivatives of 1H-Pyrrole-1-methanol serve as valuable monomers in the creation of functionalized polypyrroles. The N-substituent can be modified to improve the solubility and processability of the resulting polymer, which are common challenges with unsubstituted PPy. nih.gov
The synthesis of PPy and its derivatives can be achieved through chemical or electrochemical oxidative polymerization. nih.govacs.org In chemical polymerization, monomers are treated with an oxidant like ferric chloride (FeCl₃). nih.govacs.org Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface, resulting in the direct deposition of a conductive polymer film. researchgate.net The introduction of functional groups via the N-methanol precursor can influence the polymer's morphology, conductivity, and mechanical properties. For instance, incorporating PPy into a poly(vinyl alcohol) (PVA) matrix has been shown to produce composite sensors for methanol detection. instras.com
In the broader field of organic electronics, pyrrole-based materials are explored for their semiconducting properties in devices like organic field-effect transistors (OFETs). digitellinc.comresearchgate.net The electron-rich nature of the pyrrole ring makes it an excellent donor unit in donor-acceptor type semiconducting molecules and polymers. digitellinc.com The strategic design of N-substituted pyrrole derivatives allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing charge injection and transport in electronic devices. researchgate.net
| Polymer/Composite | Synthesis Method | Key Finding/Application | Reference |
|---|---|---|---|
| Polypyrrole (PPy) | Chemical Oxidative Polymerization | A promising conjugated polymer with tunable electrical conductivity and environmental stability. | nih.gov |
| N-Substituted PPy Derivatives | Electrochemical/Chemical Polymerization | Introduction of N-substituents can improve solubility and processability. | nih.gov |
| PPy/PVA Composite | In situ Vapor State Polymerization | Used as a sensing material for methanol vapor, with the composite showing higher sensitivity than pure PPy. | instras.com |
| Thienopyrrole-Diketopyrrolopyrrole Polymer (P(DPP-TP)) | Chemical Synthesis | Demonstrated a hole mobility of 0.12 cm² V⁻¹ s⁻¹ in a bottom-gate/top-contact OFET architecture. | digitellinc.com |
The π-conjugated system of the pyrrole ring is a key component in the design of organic optoelectronic materials, which are used in devices that interact with light. Derivatives of this compound can be incorporated into larger molecular structures to create chromophores (light-absorbing molecules) and materials for organic light-emitting diodes (OLEDs). jmaterenvironsci.com
OLEDs are devices that emit light when an electric current is passed through them. ossila.comyoutube.com They consist of several thin layers of organic materials sandwiched between two electrodes. jmaterenvironsci.comrsc.org The color and efficiency of the light emission are determined by the molecular structure of the organic materials used in the emissive layer. ossila.com Pyrrole-containing compounds are investigated as components of the hole transport layer (HTL), electron transport layer (ETL), or the emissive layer itself. jmaterenvironsci.com Theoretical studies using Density Functional Theory (DFT) are often employed to predict the optoelectronic properties of new pyrrole-based molecules, such as their HOMO-LUMO energy gap, which influences the color of the emitted light. researchgate.netscispace.com By modifying the structure, for example by creating oligomers of pyrrole or linking pyrrole to other aromatic systems like terphenyl, researchers can tune these electronic properties to achieve desired performance characteristics for OLED applications. jmaterenvironsci.comresearchgate.net
| Studied Compound Type | Computational Method | Property Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Pyrrole-Terphenyl Systems | DFT (B3LYP/6-311G(d,p)) | Structural and electronic properties | Investigated as potential materials for OLEDs, with properties depending on the molecular structure. | jmaterenvironsci.com |
| Oligopyrrole Derivatives | DFT (B3LYP/6-31G(d)) | HOMO, LUMO, Energy Gap | Electronic properties can be tuned by the backbone or side groups, suggesting their potential for optoelectronic applications. | researchgate.net |
| Substituted Oligopyrroles | DFT (B3LYP/6-31G(d)) | Effect of substitution on electronic properties | Substitution at the β-positions of the pyrrole ring is a strategy to prevent defects and predict desirable electro-optical properties. | scispace.com |
Nanomaterials, such as nanoparticles, possess unique properties due to their small size and high surface-area-to-volume ratio. Surface functionalization—the process of modifying the surface of a nanomaterial with specific molecules—is crucial for tailoring their properties and making them suitable for various applications. mdpi.comnih.gov The hydroxyl group of this compound provides a convenient reactive site for covalently attaching the pyrrole moiety to the surface of nanomaterials.
This surface modification can serve several purposes. It can prevent the agglomeration of nanoparticles, improve their dispersion in different media, and introduce new functionalities. mdpi.com For instance, coating nanoparticles with a layer of a conductive polymer derived from a this compound derivative could impart electrical conductivity to the nanomaterial. In catalysis, nanomaterials like NiFe₂O₄ have been used as catalysts for the synthesis of functionalized pyrroles, demonstrating the synergistic relationship between nanomaterials and pyrrole chemistry. researchgate.net The functionalization process can be achieved through covalent or non-covalent bonds, integrating organic molecules onto the nanoscale surface. mdpi.com
Role in Catalysis and Asymmetric Synthesis
The pyrrole nucleus is not only a component of functional materials but also a privileged scaffold in the design of ligands and catalysts for chemical synthesis. The nitrogen atom of the pyrrole ring can act as a coordination site for metal ions, and the N-methanol group allows for the construction of more complex ligand architectures.
Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand are critical in determining the activity and selectivity of the metal catalyst. Derivatives of this compound are used to create polydentate ligands, which can bind to a metal center through multiple atoms (e.g., the pyrrole nitrogen and the oxygen of a modified methanol group).
For example, a new tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, was synthesized and used to form complexes with Copper(II) and Nickel(II). researchgate.net Such complexes are studied for their potential catalytic activity in various reactions, including water oxidation, which is a key process in artificial photosynthesis. researchgate.net The design of these ligands is crucial, as even small structural changes can significantly impact the properties and reactivity of the resulting metal complex. researchgate.net
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance, particularly in the pharmaceutical industry. insuf.org This is often achieved using chiral catalysts that can differentiate between two enantiomeric transition states of a reaction. Chiral derivatives based on the pyrrole framework are valuable in this context. rsc.org
Pyrrole-2-carbinols, isomers of this compound, have been used as precursors in organocatalytic, enantioselective cycloaddition reactions. nih.gov In one study, a BINOL-derived phosphoric acid catalyst was used to facilitate a [6+2]-cycloaddition between 2-methide-2H-pyrroles (generated in situ from the pyrrole-2-carbinols) and aryl acetaldehydes. nih.gov This reaction produced highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantioselectivity. nih.gov The development of such enantioselective transformations showcases the potential of chiral pyrrole-methanol derivatives to serve as key building blocks for constructing complex, stereochemically rich molecules. nih.gov
| Pyrrole Substrate | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-Phenyl-substituted pyrrole | para-Methoxy phenylacetaldehyde | 26 | Not Reported | Moderate |
| Butyl-bridged pyrrole core | Aryl acetaldehyde | Good | Not Reported | Good |
Mechanistic Investigations of Biological Activity (In Vitro and Molecular Level)
The therapeutic potential of chemical compounds is fundamentally linked to their mechanism of action at a molecular level. For derivatives of this compound, extensive in vitro research has been conducted to elucidate the precise ways in which they interact with biological systems. These investigations, spanning enzyme inhibition, molecular target binding, structure-activity relationship (SAR) analysis, and advanced cell-based assays, are crucial for understanding their biological effects and optimizing their design as potential therapeutic agents.
Enzyme Inhibition Mechanisms (e.g., Tubulin Polymerization, Tyrosinase Inhibition, MAO-B inhibition)
Derivatives of this compound have been identified as potent inhibitors of several key enzymes, demonstrating diverse mechanisms of action that are critical to their biological activity.
Tubulin Polymerization Inhibition
A significant area of research has focused on pyrrole derivatives as inhibitors of tubulin polymerization, a process essential for microtubule formation, cell division, and intracellular transport. researchgate.net Certain pyrrole-based carboxamides and 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine-binding site on β-tubulin. nih.govacs.org This interaction prevents the assembly of tubulin heterodimers into microtubules, leading to the disruption of the cellular microtubule network, cell cycle arrest in the M-phase, and subsequent apoptotic cell death. nih.gov For instance, ARAP derivative 22 demonstrated potent inhibition of tubulin polymerization and was effective against cancer cell lines that overexpress P-glycoprotein, a protein associated with multidrug resistance. acs.org Similarly, pyrrole-based carboxamides CA-61 and CA-84 were found to strongly inhibit tubulin polymerization, and immunofluorescence studies confirmed their ability to disrupt microtubule assembly within cancer cells. nih.gov
| Compound Class | Specific Derivative(s) | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| 3-Aroyl-1-arylpyrroles (ARAPs) | ARAP 22, ARAP 27 | Binds to colchicine-binding site on tubulin | Inhibits tubulin polymerization and Hedgehog signaling pathway | acs.org |
| Pyrrole-based Carboxamides | CA-61, CA-84 | Binds to colchicine-binding site on tubulin | Strong inhibition of tubulin polymerization; disruption of microtubule assembly in cancer cells | nih.gov |
| Aroyl Diheterocyclyl Pyrrole (ARDHEP) | ARDHEP 15 | Inhibition of tubulin polymerization | Induces ferroptosis in glioblastoma and ovarian cancer cells | uniroma1.it |
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. researchgate.net Studies have identified 2-cyanopyrrole derivatives as effective tyrosinase inhibitors. nih.govfrontiersin.org One standout compound, A12 , exhibited an IC50 value of 0.97 μM, which is approximately 30 times more potent than the widely used reference inhibitor, kojic acid (IC50: 28.72 μM). nih.govfrontiersin.org Kinetic analysis revealed that compound A12 acts as a reversible and mixed-type inhibitor. nih.govfrontiersin.org Molecular docking simulations suggest that its potent inhibitory activity stems from interactions, including metal-ligand, π-π, and hydrophobic interactions, within the active site of the tyrosinase enzyme. frontiersin.org
| Compound | IC50 Value (μM) | Inhibition Type | Reference |
|---|---|---|---|
| A12 | 0.97 | Reversible, Mixed-type | nih.govfrontiersin.org |
| Kojic Acid (Reference) | 28.72 | N/A | nih.govfrontiersin.org |
MAO-B Inhibition
Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine. Its inhibition is a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. mdpi.com A series of newly synthesized hydrazones featuring a pyrrole ring have been evaluated for their potential as selective MAO-B inhibitors. mdpi.com Several of these compounds demonstrated significant inhibitory effects on human MAO-B (hMAOB) while showing no activity against the MAO-A isoform. mdpi.com Notably, compounds 7d and 8d emerged as the most promising derivatives, exhibiting a high hMAOB selectivity index (>204), comparable to the established drug selegiline. mdpi.com Molecular docking studies indicated that this selectivity is achieved through the interaction of the pyrrole ring with Tyrosine 398 (Tyr398), a key residue in the aromatic cage of the MAO-B active site, leading to π–π stabilization. mdpi.com
Molecular Target Identification and Binding Studies (e.g., DNA minor groove binders)
Beyond enzyme inhibition, a primary mechanism for the biological activity of certain pyrrole derivatives is their ability to bind to specific molecular targets, most notably DNA.
DNA Minor Groove Binders
A class of compounds known as pyrrole-imidazole (Py-Im) polyamides, which are synthetic derivatives, have been specifically designed to recognize and bind to the minor groove of DNA with high affinity and sequence specificity. researchgate.netbeilstein-journals.org These molecules function based on a principle of shape complementarity, fitting snugly into the curvature of the minor groove. researchgate.net The recognition of specific DNA base pairs is governed by a set of pairing rules where antiparallel side-by-side pairings of pyrrole (Py) and imidazole (B134444) (Im) amino acids can distinguish between different Watson-Crick base pairs. beilstein-journals.org For example, an Im/Py pair recognizes a G/C base pair, while a Py/Py pair recognizes either an A/T or T/A base pair. researchgate.net This interaction prevents the binding of transcription factors and other DNA-processing proteins, thereby inhibiting gene expression. researchgate.net Nitropyrrole-based compounds have been synthesized as critical intermediates or building blocks for these modified DNA minor-groove binders. beilstein-journals.orgnih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Pathways
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a compound's chemical structure influences its biological activity. For pyrrole derivatives, SAR analyses have been instrumental in optimizing their potency and selectivity against various biological targets.
For tubulin inhibitors , SAR studies on 3-aroyl-1-arylpyrroles revealed that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are essential structural features required for potent inhibition of tubulin polymerization and cancer cell growth. acs.org
In the case of tyrosinase inhibitors , analysis of various 2-cyanopyrrole derivatives showed that the nature of the substituent on the phenyl ring significantly impacts inhibitory activity. researchgate.net A phenyl group was generally found to be the most favorable substituent at this position. researchgate.net
For MAO-B inhibitors , SAR analysis of pyridazinobenzylpiperidine derivatives indicated that the position and type of substituent on the phenyl ring were crucial for activity and selectivity. A chloro group at the 3-position of the phenyl ring (as in compound S5 ) resulted in the highest MAO-B inhibition and selectivity, with the order of potency for substituents being -Cl > -OCH3 > -F > -CN > -CH3 > -Br. researchgate.net Substituents at the 2- or 4-positions generally led to lower activity. researchgate.net
These SAR studies provide a rational basis for the future design of more effective and specific agents based on the this compound scaffold.
Advanced In Vitro Cell Line Studies for Mechanistic Biological Response
To understand the ultimate biological response to pyrrole derivatives at a cellular level, numerous studies have been performed using a variety of human cancer cell lines. These in vitro assays provide a platform to observe the mechanistic consequences of the molecular interactions described previously.
Pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against a broad panel of cancer cell lines, including those from colon (LoVo, HT29), breast (MCF-7, T47D, BT-549), ovarian (SK-OV-3, OVCAR-8), and melanoma (SK-MEL-5) cancers. nih.govnih.gov The primary mechanism of cell death induced by these compounds is apoptosis. nih.gov For example, treatment of cancer cells with pyrrole-based tubulin inhibitors leads to the disruption of the microtubule network, which can be visualized using immunofluorescence, ultimately triggering programmed cell death. nih.gov
More recently, a novel pyrrole derivative, ARDHEP 15 , which also functions as a tubulin polymerization inhibitor, was found to induce a non-apoptotic form of programmed cell death known as ferroptosis in glioblastoma and ovarian cancer cell lines. uniroma1.it Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides and represents an alternative pathway to eliminate cancer cells, particularly those resistant to traditional apoptosis-inducing agents. uniroma1.it This finding highlights the ability of pyrrole derivatives to engage multiple cell death pathways, which could be advantageous in overcoming drug resistance.
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Mechanistic Response | Reference |
|---|---|---|---|
| Pyrrole-based Carboxamides (e.g., CA-61, CA-84) | Breast, Lung, Prostate | Interference with microtubule network, inhibition of tubulin polymerization | nih.gov |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (e.g., 3a) | HT29 (Colon), UACC-62 (Melanoma), OVCAR-8 (Ovarian), BT-549 (Breast) | Potent growth inhibition and cytotoxicity | nih.gov |
| General Pyrrole Derivatives (e.g., 4a, 4d) | LoVo (Colon), MCF-7 (Breast), SK-OV-3 (Ovarian) | Dose- and time-dependent cytotoxic activity | nih.gov |
| Aroyl Diheterocyclyl Pyrrole (ARDHEP 15) | Glioblastoma, Ovarian | Induction of ferroptosis (non-apoptotic cell death) | uniroma1.it |
Future Research Trajectories and Methodological Challenges in 1h Pyrrole 1 Methanol Chemistry
Innovation in Sustainable and Atom-Economical Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 1H-Pyrrole-1-methanol and its derivatives, future research will increasingly focus on sustainable and atom-economical synthetic routes. A significant area of advancement lies in the Paal-Knorr synthesis, a classical method for pyrrole (B145914) formation. Innovations in this area include the use of greener solvents and catalysts. For instance, the use of water as a solvent and iron(III) chloride as a catalyst has been shown to be an economical and environmentally friendly method for producing N-substituted pyrroles. beilstein-journals.org Similarly, the use of recyclable catalysts like CATAPAL 200, a type of alumina, in solvent-free conditions has demonstrated high yields and operational simplicity. mdpi.comresearchgate.net
Another promising avenue is the development of one-pot syntheses and multicomponent reactions. These approaches enhance atom economy by minimizing waste and reducing the number of synthetic steps. organic-chemistry.orgnih.gov For example, a metal-catalyzed conversion of primary diols and amines into 2,5-unsubstituted pyrroles has been developed, with water and molecular hydrogen as the only byproducts, showcasing high atom economy. organic-chemistry.org Furthermore, the utilization of biomass-derived starting materials, such as 2,5-dimethoxytetrahydrofuran, presents a sustainable alternative to fossil fuel-based precursors for the synthesis of N-substituted pyrroles. nih.govdiva-portal.orgresearchgate.netacs.org
| Sustainable Synthetic Approach | Key Features | Catalyst/Conditions | Reported Yields |
| Paal-Knorr in Water | Environmentally benign solvent | Iron(III) chloride | 74-98% beilstein-journals.org |
| Solvent-Free Paal-Knorr | Reduced waste, operational simplicity | CATAPAL 200 | 68-97% mdpi.comresearchgate.net |
| Metal-Catalyzed Conversion | High atom economy, green byproducts | Manganese complex | Not specified organic-chemistry.org |
| Biomass-Derived Precursors | Renewable feedstock | Catalyst-free or mild conditions | Good to excellent nih.govdiva-portal.orgresearchgate.netacs.org |
Discovery of Novel Reactivity Profiles and Unconventional Derivatizations
Beyond established synthetic routes, a key research trajectory involves uncovering novel reactivity patterns of the this compound core. The hydroxymethyl group attached to the nitrogen atom introduces unique reactivity compared to other N-substituted pyrroles. vulcanchem.com This group can participate in hydrogen bonding, influencing supramolecular assembly and crystallization behavior. vulcanchem.com
Future investigations will likely explore unconventional derivatizations that leverage the interplay between the pyrrole ring and the N-hydroxymethyl group. For instance, ring-expansion reactions, such as the Ciamician-Dennstedt rearrangement, could be adapted to synthesize pyridines and quinolines from pyrrole precursors, expanding the accessible chemical space. acs.org Additionally, the development of cascade reactions that allow for the construction of complex molecular architectures from simple alkyne precursors in a single pot represents a highly atom-economical approach to new pyrrole derivatives. nih.gov Research into the reactivity of N-acylhydroxymethylpyrroles and the influence of the N-substituent on the pyrrole ring's aromaticity and reactivity will also be crucial. canterbury.ac.nzacs.org
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. scielo.br ML models can be trained on existing data to predict a wide range of properties, from reaction yields to biological activities, thereby accelerating the research and development process. researchgate.netmednexus.org For example, machine learning models have been successfully developed to predict the yields of pyrrole condensation reactions with high accuracy. researchgate.net
Furthermore, AI can be employed in de novo drug design, generating novel molecular structures with desired properties. mednexus.org Quantitative Structure-Property Relationship (QSPR) models, built using techniques like support vector machines (SVM), can elucidate the effects of different functional groups on the properties of pyrrole derivatives, guiding the synthesis of compounds with optimized characteristics. researchgate.net A significant challenge in this area is the need for large, high-quality datasets to train robust and accurate models. acs.org
| AI/ML Application | Methodology | Objective | Potential Impact |
| Reaction Yield Prediction | Random Forest, Neural Networks | Forecast the outcome of synthetic reactions | Optimization of reaction conditions, reduced experimentation researchgate.net |
| Property Prediction | QSPR, SVM, Graph Neural Networks | Predict physical, chemical, and biological properties | Accelerated discovery of compounds with desired characteristics researchgate.net |
| De Novo Design | Generative Models (e.g., autoencoders) | Generate novel molecular structures | Exploration of new chemical space for drug discovery mednexus.org |
| Retrosynthesis Planning | Transformer Architectures | Identify potential synthetic routes to target molecules | Facilitation of complex molecule synthesis researchgate.net |
Exploration of this compound Derivatives in Emerging Functional Materials
The unique electronic properties of the pyrrole ring make this compound and its derivatives promising candidates for the development of advanced functional materials. vulcanchem.com A key area of future research is their application in conductive polymers. mdpi.com The introduction of functional groups, such as the hydroxymethyl group, can modulate the electronic and physical properties of polypyrrole, potentially enhancing conductivity and processability. vulcanchem.comresearchgate.net The electropolymerization of N-substituted pyrroles offers a method to create thin, conductive films on various substrates, with applications in organic electronics and sensors. nih.govresearchgate.netresearchgate.netscholaris.ca
Another exciting frontier is the use of this compound derivatives in the construction of metal-organic frameworks (MOFs). The hydrogen-bonding capabilities of the hydroxymethyl group can facilitate the formation of porous, crystalline structures with potential applications in gas storage, catalysis, and sensing. vulcanchem.com Research will focus on designing and synthesizing derivatives with specific functionalities to create materials with tailored properties for targeted applications.
Deepening Mechanistic Understanding of Complex Biological Interactions at the Atomic Level
While various biological activities of pyrrole derivatives have been reported, a deeper, atomic-level understanding of their interactions with biological targets is crucial for the rational design of new therapeutic agents. mdpi.comresearchgate.netmdpi.com Future research will increasingly rely on a combination of experimental techniques and computational modeling to elucidate these mechanisms.
In silico methods such as molecular docking and molecular dynamics simulations can provide insights into the binding modes of this compound derivatives with target proteins, such as enzymes and receptors. mdpi.comresearchgate.net These computational studies can help to identify key interactions and guide the design of more potent and selective inhibitors. For example, docking studies have been used to understand the interactions of pyrrole-based inhibitors with enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases. mdpi.com Density Functional Theory (DFT) calculations can further be used to understand the electronic properties of these molecules and how they relate to their biological activity. scielo.org.mx A significant challenge will be to validate these in silico predictions with robust experimental data to ensure their accuracy and relevance.
Q & A
Q. What are the established synthetic routes for 1H-Pyrrole-1-methanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via alkylation of pyrrole derivatives. For example, reactions of substituted pyrroles with bromoethyl ketones in dimethylformamide (DMF) containing potassium carbonate at 80°C yield structurally related 1-aroylmethylpyrroles . Optimization of solvent polarity (e.g., DMF vs. acetic acid) and temperature (ambient vs. reflux) significantly impacts reaction efficiency. Lower yields are observed in non-polar solvents due to reduced nucleophilicity of pyrrole intermediates.
Q. What thermochemical properties of this compound are critical for stability assessments in experimental design?
- Key Data :
| Property | Value | Method | Reference |
|---|---|---|---|
| ΔfH° (gas phase) | 103.1 ± 0.54 kJ/mol | Calorimetry | Good, 1972 |
| Ionization Energy (IE) | 7.99 ± 0.07 eV | NIST | Lias et al. |
- The enthalpy of formation (ΔfH°) is critical for predicting reactivity in gas-phase reactions, while ionization energy informs photochemical stability .
Q. How can structural characterization of this compound derivatives be performed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N/C=O) confirm alcohol and pyrrole functionalities .
- Gas Chromatography (GC) : Retention indices on polar columns (e.g., Carbowax 20M) help distinguish derivatives. For example, 1H-pyrrole derivatives exhibit retention indices of 390–410 under programmed temperature conditions .
Advanced Research Questions
Q. How can conflicting retention indices in gas chromatography analyses of pyrrole derivatives be resolved?
- Methodological Answer : Discrepancies in retention indices arise from stationary phase polarity and temperature gradients. Bianchi et al. (2007) recommend using dual-column validation (polar/non-polar phases) and internal standards (e.g., n-alkanes) to improve reproducibility. For 1H-pyrrole derivatives, deviations >5% between polar (e.g., Carbowax) and non-polar (e.g., DB-5) columns indicate structural isomerism or impurities .
Q. What role does this compound play in modulating biological activity, and how can structure-activity relationships (SAR) be optimized?
- Key Findings :
- Derivatives like (1-methyl-4-nitro-pyrazolyl)(pyrrolidinyl)methanone exhibit bioactivity via enzyme inhibition (e.g., kinases). SAR studies show nitro groups at the pyrazole ring enhance potency by 30% compared to methyl substituents .
- Methodological Insight : Computational docking (e.g., AutoDock Vina) combined with Hammett substituent constants (σ) predicts electron-withdrawing groups improve target binding .
Q. How do contradictions in thermochemical data across studies impact reaction pathway predictions?
- Analysis : Discrepancies in ΔfH° values (±0.54 kJ/mol) may arise from calibration differences in calorimetry vs. computational methods. For example, Huang and Rodgers (2002) reported sodium adduct formation (ΔrH° = 111 ± 3 kJ/mol) for pyrrole derivatives, which alters reaction equilibria in ionic media . Validating data via coupled thermogravimetric analysis (TGA) and DFT calculations reduces uncertainty .
Q. What advanced techniques are used to study sodium ion adducts of this compound in mass spectrometry?
- Methodological Answer : Collision-induced dissociation tandem mass spectrometry (CID-MS/MS) reveals adduct stability. For this compound, the Na⁺ adduct ([M+Na]⁺) fragments at m/z 111 ± 3, indicating strong charge localization at the hydroxyl group . Ion mobility spectrometry (IMS) further distinguishes adduct conformers in solution-phase studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
